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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-6-

fluorobenzoic acid

CAS No.: 1261921-07-6

Cat. No.: B595174 Get Quote

Executive Summary & Strategic Significance
2-(4-Chlorophenyl)-6-fluorobenzoic acid (CAS 1261921-07-6) represents a specialized biaryl

scaffold used primarily as a structural intermediate in the development of agrochemicals

(specifically SDHI fungicides) and non-steroidal anti-inflammatory drug (NSAID) analogs.

The "Ortho-Fluoro" Effect: From a medicinal chemistry perspective, the strategic value of this

molecule lies in the 6-position fluorine atom. Unlike a simple hydrogen, the fluorine atom serves

two critical functions:

Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å)

forces the biaryl system out of planarity, inducing a specific torsion angle that can enhance

binding selectivity to protein targets (e.g., kinase pockets or fungal succinate dehydrogenase

complexes).

Metabolic Blockade: The C-F bond is metabolically robust, preventing ring oxidation at the

sensitive ortho-position, thereby extending the in vivo half-life of the final active

pharmaceutical ingredient (API).

Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7]
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Property Specification

CAS Number 1261921-07-6

IUPAC Name
4'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic

acid

Molecular Formula C₁₃H₈ClFO₂

Molecular Weight 250.65 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 167–169 °C (Predicted/Analogous)

pKa (Acid)
~3.5 (Enhanced acidity due to ortho-fluoro

electron withdrawal)

Solubility
Soluble in DMSO, Methanol, EtOAc; Insoluble in

Water (at low pH)

SMILES OC(=O)C1=C(C=CC=C1F)C2=CC=C(Cl)C=C2

Synthetic Architecture: Suzuki-Miyaura Cross-
Coupling[10][11]
The most robust route to CAS 1261921-07-6 is the palladium-catalyzed Suzuki-Miyaura cross-

coupling. This pathway is preferred over Grignard additions due to the tolerance of the

carboxylic acid moiety (under basic conditions) and the chlorine substituent on the coupling

partner.

Retrosynthetic Analysis & Mechanism
The synthesis disconnects at the biaryl bond. We utilize 2-bromo-6-fluorobenzoic acid as the

electrophile and 4-chlorophenylboronic acid as the nucleophile.

Note on Catalyst Selection: The 6-fluoro substituent creates significant steric crowding around

the C2-bromine site. Standard Pd(PPh₃)₄ may exhibit sluggish oxidative addition. Therefore, a

catalyst with bidentate ligands (like Pd(dppf)Cl₂) or electron-rich phosphines (like SPhos) is

recommended to drive the cycle.
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Reactants:
2-Bromo-6-fluorobenzoic acid

+
4-Chlorophenylboronic acid

Catalyst Activation:
Pd(II) -> Pd(0)

Heat/Solvent

Oxidative Addition:
Pd inserts into C-Br bond

Transmetallation:
Boronate transfers 4-Cl-Ph group

(Base assisted)

+ Base (Na2CO3)

Reductive Elimination:
Product Release + Pd(0) Regens

Cycle Repeats Target Product:
CAS 1261921-07-6

Click to download full resolution via product page

Figure 1: Catalytic cycle for the synthesis of sterically hindered biaryl acids.

Validated Experimental Protocol
Reagents:

2-Bromo-6-fluorobenzoic acid (1.0 equiv)

4-Chlorophenylboronic acid (1.1 equiv)

Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and water. Sparge with

nitrogen or argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) species, leading to

homocoupling byproducts.

Charging: Add the aryl bromide, boronic acid, and base to the reaction vessel. Add the

catalyst last under a positive pressure of inert gas.

Reflux: Heat the mixture to 90–100 °C. Monitor via HPLC or TLC. The reaction typically

requires 4–12 hours due to the ortho-fluoro steric hindrance.

Work-up (The Self-Validating Step):

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b595174?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool to room temperature.[1][2]

Filtration: Filter through Celite to remove Palladium black.

Phase Separation: Dilute with water. Wash with Ethyl Acetate (EtOAc) while the aqueous

phase is basic.

Validation: The product is currently a carboxylate salt (water-soluble). The organic wash

removes non-acidic impurities (e.g., de-halogenated biphenyls).

Acidification: Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product will

precipitate as a white solid.

Isolation: Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over

MgSO₄, filter, and concentrate.

Analytical Characterization
To validate the identity of CAS 1261921-07-6, the following spectroscopic signatures must be

confirmed.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):

δ 13.0 (br s, 1H): Carboxylic acid proton (-COOH).

δ 7.60–7.40 (m, 3H): Protons on the benzoic acid ring. Look for splitting patterns

characteristic of a 1,2,3-trisubstituted benzene (dd or t).

δ 7.45 (d, 2H) & 7.30 (d, 2H): The para-chlorophenyl ring system (AA'BB' system).

¹⁹F NMR:

δ -110 to -115 ppm: Single signal corresponding to the ortho-fluorine. Note: This shift is

diagnostic; if the fluorine is lost (de-fluorination), this signal disappears.

HPLC Purity Check
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 5% B to 95% B over 15 min.

Detection: UV at 254 nm.

Retention Time: Expect the product to elute later than the starting benzoic acid due to the

lipophilic chlorophenyl addition.

Safety & Handling Guidelines
Hazard Class GHS Code Precaution

Skin Irritant H315
Wear nitrile gloves; wash

immediately upon contact.

Eye Irritant H319

Use safety goggles. Acidic

nature can cause severe

irritation.

Aquatic Toxicity H411

Do not dispose of down the

drain; collect as halogenated

organic waste.

Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent

moisture absorption, which can affect stoichiometry in future reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b595174#2-4-chlorophenyl-6-fluorobenzoic-acid-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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